[2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is an organic compound with the molecular formula C7H7BrClF3N2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Starting Materials: 2-bromo-3-(trifluoromethyl)aniline, hydrazine hydrate, hydrochloric acid.
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol).
Isolation: Crystallization from the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Phenylhydrazines: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for interactions with various biological targets, making it a useful tool in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Molecular Targets: Enzymes, receptors.
Pathways Involved: Signal transduction, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-bromo-3-(trifluoromethyl)phenyl]hydrazine: Lacks the hydrochloride group.
[2-chloro-3-(trifluoromethyl)phenyl]hydrazine hydrochloride: Chlorine instead of bromine.
[2-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride: Different position of the trifluoromethyl group.
Uniqueness
The presence of both bromine and trifluoromethyl groups in [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride imparts unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it distinct from other similar compounds.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "2-bromo-3-(trifluoromethyl)aniline", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 2-bromo-3-(trifluoromethyl)aniline (1.0 g, 4.2 mmol) in ethanol (10 mL), hydrazine hydrate (0.5 mL, 10.5 mmol) and hydrochloric acid (0.5 mL, 6.0 mmol) are added.", "The reaction mixture is stirred at room temperature for 12 hours.", "The resulting precipitate is filtered and washed with ethanol.", "The product is dried under vacuum to yield [2-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride as a white solid (1.2 g, 90% yield)." ] } | |
CAS-Nummer |
2061980-63-8 |
Molekularformel |
C7H7BrClF3N2 |
Molekulargewicht |
291.49 g/mol |
IUPAC-Name |
[2-bromo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-6-4(7(9,10)11)2-1-3-5(6)13-12;/h1-3,13H,12H2;1H |
InChI-Schlüssel |
WFJJDWGSRYAWQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)NN)Br)C(F)(F)F.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.